2-Biotin Clavulanate

Description

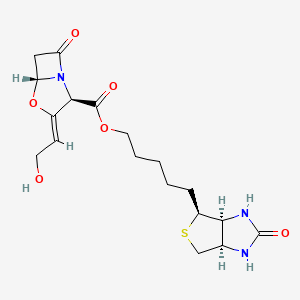

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O6S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C18H25N3O6S/c22-6-5-11-16(21-13(23)8-14(21)27-11)17(24)26-7-3-1-2-4-12-15-10(9-28-12)19-18(25)20-15/h5,10,12,14-16,22H,1-4,6-9H2,(H2,19,20,25)/b11-5-/t10-,12-,14+,15-,16+/m0/s1 |

InChI Key |

WPEURQQFLVYESI-PIAKLCLOSA-N |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Synthetic Methodologies for Biotinylated Clavulanate Analogues

Strategic Design Considerations for Clavulanate Biotinylation

The design of biotinylated clavulanate probes is centered on preserving the core reactivity of the clavulanic acid molecule while introducing a detectable biotin (B1667282) tag. frontiersin.org This allows researchers to track the covalent binding of clavulanic acid to proteins and other biomolecules.

A critical aspect of the design is the selection of an attachment site for the biotin moiety that does not interfere with the biological activity of clavulanic acid. The β-lactam ring of clavulanic acid is essential for its reactivity towards proteins. frontiersin.org Therefore, the carboxylic acid group of clavulanic acid is the preferred site for modification. frontiersin.orgnih.gov By functionalizing the carboxylic acid, the reactive β-lactam ring remains unaltered and available to interact with its biological targets. frontiersin.org This strategy ensures that the resulting biotinylated probe mimics the behavior of the parent drug molecule. frontiersin.orgnih.gov

Spacer linkers play a crucial role in the design of biotinylated probes by mitigating steric hindrance. thermofisher.com The interaction between biotin and its binding partners, such as streptavidin, can be impeded if the biotin moiety is attached too closely to the molecule of interest. thermofisher.comnih.gov A spacer arm, typically at least six carbon atoms in length, physically separates the biotin from the clavulanate, allowing for more efficient binding to streptavidin. thermofisher.com

In the context of biotinylated clavulanate, a tetraethylenglycol (TEG) linker serves multiple purposes. frontiersin.orgnih.gov Firstly, it provides the necessary distance to reduce steric hindrance. thermofisher.comlifetein.com Secondly, the hydrophilic nature of the TEG linker can improve the aqueous solubility of the final conjugate, which is beneficial for biological assays. nih.gov The use of linkers like TEG can enhance the pharmacokinetic and pharmacodynamic profiles of peptide drugs by increasing solubility and reducing degradation, principles that are also applicable to small molecule probes. lifetein.com

Synthesis of Direct Biotin-Clavulanate Conjugates (e.g., CLV-B)

A direct biotin-clavulanate conjugate, designated as CLV-B, involves the direct attachment of a biotin derivative to the carboxylic acid group of clavulanic acid through an ester linkage. frontiersin.org

The synthesis of CLV-B is achieved through the esterification of potassium clavulanate with a modified biotin molecule. frontiersin.org A key reagent in this synthesis is a previously synthesized biotin iodide. frontiersin.org The reaction is typically carried out in a dry aprotic solvent such as dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent side reactions. frontiersin.org The reaction proceeds at room temperature overnight. frontiersin.org Following the reaction, the solvent is removed, and the crude product is purified using flash chromatography to yield the final CLV-B compound as a white solid. frontiersin.org

Table 1: Reagents and Conditions for CLV-B Synthesis

| Reagent/Condition | Purpose |

|---|---|

| Potassium Clavulanate | Starting material containing the clavulanic acid core. frontiersin.org |

| Biotin Iodide | Provides the biotin moiety with a reactive group for esterification. frontiersin.org |

| Dry Dimethylformamide (DMF) | Aprotic solvent for the reaction. frontiersin.org |

| Nitrogen Atmosphere | Prevents unwanted side reactions with atmospheric components. frontiersin.org |

| Room Temperature | Reaction temperature. frontiersin.org |

The direct conjugation of biotin to clavulanate involves a nucleophilic substitution reaction. The carboxylate of potassium clavulanate acts as a nucleophile, attacking the electrophilic carbon of the biotin iodide. This results in the formation of an ester bond and the displacement of the iodide leaving group. The synthetic pathway for biotin iodide itself involves several steps, including esterification of biotin to its methyl ester, reduction to an alcohol, tosylation, and finally substitution with an iodide group. frontiersin.org

Synthesis of Linker-Modified Biotin-Clavulanate Conjugates (e.g., CLV-TEG-B)

To overcome potential issues with steric hindrance and solubility, a linker-modified biotin-clavulanate conjugate, CLV-TEG-B, was synthesized. frontiersin.orgnih.gov This involved incorporating a tetraethylenglycol (TEG) spacer between the clavulanic acid and biotin moieties. frontiersin.orgnih.gov

The synthesis of CLV-TEG-B is a two-step process. nih.gov First, the hydroxyl groups of the TEG chain are tosylated and then substituted with iodide to form a TEG di-iodide. nih.gov An esterification reaction between biotin and the TEG di-iodide yields a biotin-TEG-iodide intermediate (I-TEG-B). nih.gov This intermediate is then used for the esterification of clavulanic acid, leading to the final product, CLV-TEG-B. nih.gov This linker-modified conjugate demonstrated complete solubility in water. nih.gov

Table 2: Key Synthetic Intermediates and Final Products

| Compound Name | Abbreviation | Description |

|---|---|---|

| 2-Biotin Clavulanate | CLV-B | Direct conjugate of biotin and clavulanic acid. frontiersin.org |

| 2-Biotin-Tetraethylenglycol-Clavulanate | CLV-TEG-B | Conjugate of biotin and clavulanic acid with a TEG spacer. frontiersin.orgnih.gov |

| Biotin Iodide | - | A reactive biotin derivative used in the synthesis of CLV-B. frontiersin.org |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Amoxicillin (B794) |

| Biotin |

| Biotin Iodide |

| Biotin-TEG-Iodide |

| Clavulanic Acid |

| Potassium Clavulanate |

Multi-Step Synthesis Employing Hydrophilic Spacer Linkers

To create a biotinylated clavulanate analogue with improved properties for research applications, a multi-step synthesis is employed to introduce a hydrophilic spacer between the clavulanate molecule and the biotin tag. One such analogue, Clavulanate-Tetraethylenglycol-Biotin (CLV-TEG-B), incorporates a tetraethylene glycol (TEG) linker. frontiersin.org

The synthesis is a two-part process. First, the TEG linker itself is prepared for conjugation. This involves tosylating the hydroxyl groups of the TEG chain, which are then substituted by iodide to create a reactive intermediate. The second part of the process involves conjugating this linker to biotin and then to clavulanate. Specifically, commercially available potassium clavulanate is reacted with the previously synthesized 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)ethyl biotinate (B1238845) in a solvent such as dry dimethylformamide (DMF) under a nitrogen atmosphere. The reaction mixture is stirred overnight at room temperature to allow for the formation of the desired ester linkage between the clavulanate's carboxylic acid group and the TEG-biotin linker. frontiersin.org

This multi-step approach ensures that the biotin moiety is attached at a specific site—the carboxylic group—without altering the structurally crucial and highly reactive β-lactam ring, which is essential for its interaction with proteins. frontiersin.org

Optimization of Linker Chemistry for Aqueous Solubility and Reduced Steric Hindrance

The choice of a linker is a critical optimization step in the design of biotinylated probes. While a direct linkage between clavulanate and biotin is possible (forming an analogue known as CLV-B), this approach presents significant challenges. The resulting CLV-B compound is not completely soluble in water, necessitating the use of co-solvents like DMSO for its application in aqueous biological assays. frontiersin.org

To overcome this limitation, a hydrophilic TEG spacer is introduced. The TEG linker offers two primary advantages:

Reduced Steric Hindrance : The spacer arm physically separates the bulky biotin molecule from the clavulanate structure. This separation is thought to reduce steric hindrance, potentially allowing for more efficient interaction of the clavulanate part with its target proteins and better accessibility of the biotin tag for detection by avidin (B1170675) or streptavidin-based systems. frontiersin.org

Furthermore, studies have shown that conjugates formed with the CLV-TEG-B analogue exhibit greater stability compared to those formed with clavulanate itself. While clavulanate conjugates can lead to the decomposition of the clavulanate fragment, the entire CLV-TEG-B structure remains linked to its target, a key feature for sensitive and reliable detection. frontiersin.org

Purification and Spectroscopic Characterization of Synthesized Analogues for Research Applications

Following synthesis, rigorous purification and characterization are mandatory to ensure the analogue is suitable for high-sensitivity research applications. These steps confirm the identity and integrity of the compound, removing unreacted starting materials and byproducts.

Chromatographic Purification Techniques (e.g., Flash Chromatography)

After the synthesis reaction is complete, the solvent is removed under vacuum, leaving a crude mixture. This mixture is then subjected to purification to isolate the desired biotinylated clavulanate analogue. Flash chromatography is a commonly used and effective technique for this purpose. frontiersin.org

The crude product is loaded onto a silica (B1680970) gel column and eluted with a specific solvent system. For the purification of both CLV-B and CLV-TEG-B, a mobile phase of 5% methanol (B129727) in dichloromethane (B109758) (CH₂Cl₂) has been successfully used. frontiersin.org This process separates the target compound from impurities, yielding the final product as a purified solid or oil. The yield for the final step in the synthesis of CLV-TEG-B has been reported at 15%. frontiersin.org

| Compound | Purification Method | Eluent System | Reported Yield |

|---|---|---|---|

| CLV-TEG-B | Flash Chromatography | 5% Methanol in CH₂Cl₂ | 15% |

| CLV-B | Flash Chromatography | 5% Methanol in CH₂Cl₂ | 60% |

Advanced Spectroscopic Methods for Confirming Molecular Integrity

To confirm that the multi-step synthesis was successful and that the final molecule is structurally intact—especially the chemically sensitive β-lactam ring—advanced spectroscopic methods are employed. These techniques go beyond simple identification to provide detailed structural confirmation. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the synthesized analogue. This measurement is compared to the calculated theoretical mass of the expected chemical formula. For CLV-TEG-B, the observed mass for the protonated molecule [M+H]⁺ was found to be 602.2378, which corresponds to the expected value for its chemical formula, C₂₆H₄₀N₃O₁₁S, confirming that the correct atoms have been assembled into a single molecule. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy , including advanced 2D techniques, provides detailed information about the chemical environment of each atom in the molecule.

¹³C-NMR is used to identify all carbon atoms, with specific chemical shifts (δ) confirming the presence of key functional groups like carbonyls (C=O) and carbons within the β-lactam ring. frontiersin.org

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate protons with their directly attached carbons. This is particularly useful for resolving complex spectra where signals may overlap, such as confirming a specific carbon signal that overlaps with the NMR solvent signal. frontiersin.org

Together, these methods provide unambiguous confirmation of the analogue's molecular integrity, ensuring that the β-lactam ring has not been compromised during synthesis and that the linker and biotin are correctly attached. frontiersin.org

| Technique | Purpose | Example Finding for CLV-TEG-B |

|---|---|---|

| HRMS | Confirming precise molecular weight and elemental formula. | Found: 602.2378; Calculated for C₂₆H₄₀N₃O₁₁S + H: 602.2378 |

| ¹³C-NMR | Confirming the carbon skeleton and key functional groups. | Observed signals for C=O groups (δ 174.8, 173.8, 167.3, 163.7) and β-lactam ring carbons (e.g., C5 at δ 87.9). |

| HSQC | Resolving complex signals by correlating protons and carbons. | Used to clarify signals that overlap with the solvent peak. |

Chemical Reactivity and Stability Profiling of Biotinylated Clavulanate Analogues

Investigations into β-Lactam Ring Reactivity in Biotinylated Forms

The characteristic reactivity of clavulanic acid and its analogues is centered on the strained β-lactam ring. youtube.comkhanacademy.org Biotinylation of the carboxylic acid group of clavulanic acid does not alter this core reactive structure, allowing the β-lactam ring to remain susceptible to nucleophilic attack. frontiersin.orgnih.gov

Mechanisms of β-Lactam Ring Opening by Nucleophiles (e.g., Aliphatic Amino Nitrogen)

The fundamental mechanism of β-lactam ring opening involves the nucleophilic attack on the carbonyl carbon of the four-membered ring. youtube.comresearchgate.net This process is driven by the significant ring strain and reduced amide resonance stabilization inherent in the bicyclic structure of clavulanate, which makes the carbonyl carbon highly electrophilic. youtube.comnih.gov

In the case of biotinylated clavulanate analogues, the reaction proceeds similarly. Studies using aliphatic amino nitrogen, such as from the model nucleophile butylamine, have demonstrated that both native clavulanic acid (CLV) and its biotinylated forms react via the opening of the β-lactam ring. frontiersin.orgnih.gov The nucleophilic amine attacks the β-lactam carbonyl, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the amide bond within the ring and forming a stable amide linkage with the nucleophile. nih.govresearchgate.net

Comparative Reactivity Kinetics of Biotinylated Analogues versus Native Clavulanic Acid

Nuclear Magnetic Resonance (NMR) studies have been employed to compare the reactivity of native clavulanic acid and its biotinylated derivatives. One such study compared clavulanic acid (CLV) with a biotinylated analogue featuring a tetraethyleneglycol linker (CLV-TEG-B). frontiersin.orgnih.gov When incubated with one equivalent of butylamine, both compounds showed evidence of amide formation within 15 minutes, indicating a similar initial reactivity and susceptibility of the β-lactam ring to nucleophilic attack. nih.govresearchgate.net

While the initial acylation reactivity appears comparable, the subsequent stability of the resulting conjugates differs significantly, a factor influenced by the biotinyl moiety and linker. frontiersin.orgnih.gov

Table 1: Comparative Reactivity of CLV and CLV-TEG-B with Butylamine (Observed via ¹H NMR)

| Compound | Time with Butylamine | Observation |

| Clavulanic Acid (CLV) | 15 minutes | Amide formation observed. |

| Clavulanic Acid (CLV) | 16 hours | Subsequent degradation of the conjugate. |

| CLV-TEG-Biotin (CLV-TEG-B) | 15 minutes | Amide formation observed. |

| CLV-TEG-Biotin (CLV-TEG-B) | 16 hours | Signals for β-lactam protons (H5 and H6) are shifted, but the conjugate remains largely intact. |

Data synthesized from NMR reactivity studies. nih.govresearchgate.net

Stability Assessments of Biotinylated Clavulanate Conjugates

The stability of biotinylated clavulanate is a critical parameter, dictating its shelf-life and utility in various experimental conditions. This includes its resistance to hydrolysis and the integrity of the entire conjugate structure post-reaction.

Hydrolytic Stability in Aqueous Environments and Physiological Conditions

Clavulanic acid itself is known to be unstable in aqueous solutions, with its degradation being sensitive to pH and temperature. researchgate.netresearchgate.net The stability is highest around pH 6.0, with degradation occurring more rapidly in both acidic and, particularly, basic solutions. researchgate.net Hydrolysis involves the cleavage of the β-lactam ring by water.

Biotinylated analogues are expected to exhibit similar susceptibility to hydrolysis due to the unaltered β-lactam core. frontiersin.orgnih.gov Studies have compared the stability of CLV and CLV-TEG-B at neutral pH and physiological salt concentrations, confirming that the biotinylated forms are also subject to hydrolytic degradation. frontiersin.org While detailed kinetic data for the hydrolysis of 2-Biotin Clavulanate specifically is limited, the general principles governing β-lactam instability suggest that careful control of pH and temperature is necessary to maintain its integrity in aqueous media. researchgate.net

Influence of Linker Presence on Conjugate Stability and Integrity

The structure of the linker connecting biotin (B1667282) to clavulanate has a profound impact on the stability of the conjugate after it has reacted with a nucleophile. frontiersin.orgnih.gov Research comparing conjugates formed from native CLV with those from a biotinylated analogue containing a tetraethyleneglycol (TEG) spacer (CLV-TEG-B) revealed significant differences. frontiersin.orgnih.gov

Following the initial β-lactam ring-opening by an aliphatic amine, the conjugate formed from native CLV tended to promote the decomposition of the clavulanate fragment. frontiersin.orgnih.gov In contrast, the conjugate formed with CLV-TEG-B showed much greater stability. frontiersin.orgnih.gov In the latter case, the entire structure, including the biotin and the opened clavulanate moiety, remained linked to the nucleophile. frontiersin.org This enhanced stability is a key feature, particularly for applications requiring sensitive detection via the biotin tag. frontiersin.orgnih.gov The hydrophilic TEG linker also confers improved water solubility, which is advantageous for experiments in physiological conditions. frontiersin.org

Molecular Interactions Affecting Conjugate Decomposition and Persistence

The persistence of biotinylated clavulanate conjugates is governed by a combination of intramolecular and intermolecular forces. The inherent chemical reactivity of the β-lactam ring is the primary driver of its initial reaction, but the stability of the resulting product is influenced by weaker molecular interactions.

The decomposition of the clavulanate portion of the conjugate, observed particularly in the absence of a stabilizing linker, likely involves complex electronic rearrangements within the opened-ring structure. frontiersin.orgnih.gov The presence of a flexible, hydrophilic linker like TEG may sterically or electronically shield the labile parts of the reacted clavulanate moiety, thus preventing subsequent degradation pathways. frontiersin.orgnih.gov

Applications of Biotinylated Clavulanate Analogues As Molecular Probes in Protein Haptenation Studies

Elucidation of Covalent Protein Modification Mechanisms

The use of biotinylated clavulanate probes has significantly advanced the understanding of the mechanisms behind covalent protein modification by this β-lactam. These tools allow for detailed investigation into how, where, and to what extent clavulanic acid binds to proteins.

Human Serum Albumin (HSA), the most abundant protein in plasma, serves as a primary model for studying drug-protein interactions. nih.gov Studies have utilized HSA to assess the reactivity of biotinylated clavulanate analogues and their capacity to form stable conjugates. frontiersin.orgnih.gov Research has demonstrated that both CLV-B and CLV-TEG-B covalently bind to HSA. frontiersin.org The formation of these conjugates occurs through the nucleophilic opening of the β-lactam ring by amino groups on the protein, a mechanism consistent with other β-lactam compounds. nih.gov The CLV-TEG-B analogue, in particular, forms more stable conjugates compared to native clavulanic acid, a key feature for enabling sensitive detection and analysis of the haptenated proteins. nih.gov

A key finding in the study of protein haptenation is the dose-dependent nature of the covalent binding. frontiersin.org Experiments involving the incubation of HSA with progressively higher concentrations of biotinylated clavulanate derivatives have confirmed that the extent of protein modification increases with the concentration of the hapten probe. frontiersin.org This relationship is crucial for understanding the kinetics of the interaction and the potential for protein modification under varying exposure levels.

| Protein to Probe Ratio (HSA:Biotin-CLV) | Observed Covalent Binding | Reference |

|---|---|---|

| 1:3.07 x 10⁻⁴ (Low) | Low level of modification detected | frontiersin.org |

| Increasing Concentrations | Progressively higher levels of modification | frontiersin.org |

| 1:600 (High) | Significant modification detected | frontiersin.org |

This interactive table illustrates the principle of dose-dependent binding of biotinylated clavulanate to Human Serum Albumin (HSA). As the relative concentration of the probe increases, so does the extent of covalent modification observed.

A significant advantage of using tagged clavulanate analogues is the ability to pinpoint the specific sites of modification on the protein carrier. It is hypothesized that clavulanic acid, like other β-lactams, reacts with nucleophilic amino acid residues such as lysine (B10760008). nih.govnih.gov Mass spectrometry analysis of HSA that was modified by CLV-TEG-B successfully identified a specific site of adduction. The CLV-TEG-B fragment, with its β-lactam ring opened, was found to be bound to the 404–430 peptide sequence of HSA. nih.govnih.gov This level of detail provides direct evidence of the covalent interaction and helps to characterize the chemical nature of the hapten-carrier complex.

Proteomic Approaches for Identifying Endogenous Protein Targets of Haptenation

Beyond model proteins, biotinylated clavulanate probes are instrumental in broader proteomic studies to identify the full range of endogenous protein targets in complex biological fluids like human serum. nih.govnih.gov This approach helps to reveal which proteins are most susceptible to haptenation in a physiological context.

The biotin (B1667282) tag serves as a powerful handle for isolating and enriching haptenated proteins from complex mixtures. mtoz-biolabs.com The extremely high affinity between biotin and streptavidin (or its analogues like Neutravidin) is exploited in affinity chromatography. nih.govnih.gov After incubating human serum with a biotinylated probe like CLV-TEG-B, the entire mixture is passed through a column containing streptavidin-coated beads. nih.gov The biotin-tagged proteins bind tightly to the beads, while all other unmodified proteins are washed away. mtoz-biolabs.com This enrichment step is critical for concentrating the often low-abundance haptenated proteins to a level sufficient for subsequent identification and analysis. nih.gov

Following affinity enrichment, the captured proteins are identified using advanced mass spectrometry (MS) techniques. nih.govvu.nl The enriched proteins are typically digested into smaller peptides, which are then analyzed by methods such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com By matching the mass-to-charge ratios of the resulting peptides to protein sequence databases (a process known as peptide mass fingerprinting), researchers can confidently identify the captured proteins. nih.gov Using this proteomic workflow, studies on human serum treated with CLV-TEG-B have identified several endogenous protein targets for clavulanate haptenation, including HSA, haptoglobin, and the heavy and light chains of immunoglobulins. nih.gov

| Step | Description | Key Technology | Reference |

|---|---|---|---|

| 1. Incubation | Human serum is incubated with a biotinylated clavulanate probe (e.g., CLV-TEG-B) to allow for protein haptenation. | Molecular Probe Synthesis | nih.gov |

| 2. Affinity Enrichment | The serum is passed over streptavidin/avidin-coated beads to capture the biotin-tagged protein-hapten conjugates. | Biotin-Streptavidin Affinity Chromatography | nih.govmtoz-biolabs.com |

| 3. Elution & Digestion | Captured proteins are eluted from the beads and enzymatically digested into smaller peptides. | Proteolytic Enzymes (e.g., Trypsin) | vu.nl |

| 4. Analysis & Identification | The resulting peptides are analyzed by mass spectrometry to identify the original proteins. | LC-MS/MS, 2D-Electrophoresis, Peptide Mass Fingerprinting | nih.govnih.gov |

This interactive table outlines the general workflow for identifying endogenous protein targets of clavulanate using a chemical proteomics approach.

Two-Dimensional Electrophoresis for Profiling Haptenated Protein Populations

Two-dimensional (2D) gel electrophoresis is a high-resolution technique for separating complex protein mixtures based on their isoelectric point and molecular weight. When coupled with the use of biotinylated clavulanate analogues, it allows for the comprehensive profiling of protein populations that have been modified by the hapten.

In a key study, two biotinylated clavulanic acid analogues were synthesized: CLV-B (biotin directly linked to clavulanate) and CLV-TEG-B (biotin linked via a tetraethylene glycol spacer). frontiersin.orgnih.gov The CLV-TEG-B probe, in particular, demonstrated good aqueous solubility and stability, making it a valuable tool for studying protein haptenation in biological samples. frontiersin.orgnih.gov

When human serum was incubated with CLV-TEG-B, subsequent 2D electrophoresis followed by Western blotting with streptavidin-peroxidase (to detect the biotin tag) revealed a distinct pattern of haptenated proteins. frontiersin.org Mass spectrometry was then used to identify these proteins, providing a detailed profile of the serum proteins targeted by clavulanic acid. frontiersin.org

Research Findings from 2D Electrophoresis Profiling:

| Identified Haptenated Protein | Function | Implication in Haptenation |

| Human Serum Albumin (HSA) | Major transport protein in blood | High abundance makes it a primary target for haptenation. |

| Haptoglobin | Binds free hemoglobin | Its modification suggests a broad reactivity of clavulanate. |

| Immunoglobulin heavy and light chains | Components of antibodies | Haptenation of immunoglobulins could have direct immunological consequences. |

This table summarizes the key proteins identified as targets for clavulanic acid haptenation in human serum using a biotinylated probe and 2D electrophoresis. frontiersin.org

This approach provides a powerful visual and analytical method to understand the breadth of protein targets for a particular hapten and is a critical step in identifying potential biomarkers for drug hypersensitivity.

Mechanistic Insights into Hapten-Carrier Conjugate Formation and Recognition

Beyond identifying haptenated proteins, biotinylated clavulanate analogues can be used to probe the specifics of how these hapten-protein adducts form and are recognized.

Competition Assays to Determine Shared Binding Sites

Competition assays are a valuable tool for determining if a modified hapten (the biotinylated probe) and the original hapten (clavulanic acid) bind to the same sites on a protein. In such experiments, a protein is pre-incubated with an excess of the unmodified hapten before the addition of the biotinylated probe. A reduction in the signal from the biotin tag indicates that both molecules are competing for the same binding sites.

Studies using CLV-TEG-B and human serum albumin (HSA) have shown that pre-incubation with an excess of clavulanic acid only moderately reduced the incorporation of the biotinylated probe. frontiersin.orgnih.gov This suggests that while there may be some shared binding sites, the biotinylated analogue might also bind to different sites on the protein, possibly due to steric differences or the influence of the biotin-linker moiety. frontiersin.orgnih.gov

Structural Determinants of Hapten-Protein Adduct Formation

The chemical structure of both the hapten and the protein influences the formation and stability of the resulting adduct. The reactive β-lactam ring of clavulanic acid is the key to its ability to covalently bind to nucleophilic residues on proteins, such as the amino groups of lysine residues. frontiersin.org

NMR studies have shown that both clavulanic acid and its biotinylated analogues react via the opening of the β-lactam ring. frontiersin.orgnih.govnih.gov However, the stability of the resulting conjugate can differ. Conjugates formed with CLV-TEG-B were found to be more stable than those formed with unmodified clavulanic acid, where the clavulanate fragment was more prone to decomposition. frontiersin.orgnih.govnih.gov This enhanced stability is a desirable feature for a molecular probe, as it ensures the biotin tag remains attached to the target protein throughout the detection process. frontiersin.orgnih.govnih.gov

Mass spectrometry analysis of HSA treated with CLV-TEG-B identified that the probe, with its β-lactam ring opened, was bound to a specific peptide region of the protein (residues 404-430). frontiersin.orgnih.gov This level of detail is crucial for understanding the precise molecular interactions that lead to protein haptenation.

Application in Enzymatic Studies (if applicable beyond haptenation)

While the primary application of biotinylated clavulanate analogues has been in the study of protein haptenation related to allergic responses, their design as reactive β-lactam derivatives suggests potential utility in enzymatic studies, particularly in the context of β-lactamases.

Probing Beta-Lactamase Enzyme Interactions via Biotinylated Conjugates (focused on probe utility)

Clavulanic acid is a well-known inhibitor of many β-lactamase enzymes. mdpi.com It acts as a "suicide inhibitor" by acylating the active site serine of the enzyme, leading to a series of chemical rearrangements that irreversibly inactivate the enzyme. mdpi.com A biotinylated clavulanate probe could theoretically be used to study these interactions with high sensitivity.

By incubating a β-lactamase with a biotinylated clavulanate analogue, it would be possible to specifically label the enzyme. This would allow for:

Sensitive Detection: The use of streptavidin-conjugated reporters would enable highly sensitive detection of the acylated enzyme, even in complex mixtures.

Affinity Purification: The biotin tag would facilitate the purification of the inactivated enzyme-inhibitor complex using avidin- or streptavidin-coated resins. This would be valuable for structural and further biochemical studies.

While the use of other biotinylated β-lactams for studying penicillin-binding proteins has been documented, specific studies employing biotinylated clavulanate for probing β-lactamase interactions are not extensively reported in the current literature. nih.gov However, the principles of its reactivity suggest it would be a viable tool for such investigations.

Investigations of Enzyme Active Site Acylation through Chemical Probes

The process of acylation is central to the mechanism of action of both β-lactam antibiotics and inhibitors like clavulanic acid. mdpi.comnih.gov A biotinylated clavulanate probe could serve as a chemical tool to investigate the acylation of the β-lactamase active site.

Following incubation of the enzyme with the biotinylated probe, the protein could be digested into peptides. The biotinylated peptides, specifically those from the active site, could then be enriched and identified using mass spectrometry. This would allow for the precise mapping of the acylation site and could provide insights into the kinetics and mechanism of inhibition.

The known reactivity of biotinylated clavulanate analogues, such as their ability to acylate simple amine nucleophiles, supports their potential as probes for studying enzyme acylation. frontiersin.org However, direct experimental application of these specific probes for the investigation of β-lactamase active site acylation is an area that warrants further research.

Utilization in Immunological Research Models for Antigenic Characterization

Studies on Antigenic Determinant Formation and Recognition

The chemical instability of clavulanic acid leads to complex degradation pathways and the formation of various antigenic determinants (ADs) upon conjugation with proteins. nih.gov This process is believed to be a prerequisite for immune recognition. Biotinylated analogues of clavulanic acid, such as 2-Biotin Clavulanate (CLV-B), were developed to overcome the challenge of detecting these protein-clavulanate conjugates, as specific antibodies against clavulanic acid itself are not available. frontiersin.orgnih.gov These biotinylated probes allow for highly sensitive detection of haptenated proteins using streptavidin-based techniques, thereby helping to identify the protein targets involved in initiating an immune response. frontiersin.org

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) crucial for initiating T-cell mediated immune responses. news-medical.netrndsystems.com In the context of drug hypersensitivity, DCs capture, process, and present drug-modified proteins to T cells. While studies specifically using this compound to assess DC recognition are not available, research with synthetic analogues of clavulanic acid's antigenic determinants has demonstrated their efficient recognition by DCs. frontiersin.org The culture of human monocyte-derived DCs in a biotin-deficient medium has been shown to enhance inflammatory responses upon activation, suggesting that biotin (B1667282) levels can influence DC function. nih.gov However, this is a general effect of biotin on DC biology and not directly related to the recognition of the biotinylated clavulanate conjugate as an antigen.

Studies have shown that upon exposure to activating stimuli, DCs undergo a maturation process characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) proteins, which is essential for T-cell activation. rndsystems.comfrontiersin.org Research on clavulanic acid's synthetic antigenic determinants has confirmed that they induce the maturation of DCs from allergic patients. frontiersin.org

The maturation of dendritic cells is a critical step for the activation of antigen-specific immunity and is characterized by the increased expression of several surface markers. frontiersin.org Research using synthetic analogues of clavulanic acid's antigenic determinants has shown a significant increase in the expression of maturation markers on DCs from allergic patients compared to healthy controls. frontiersin.org

A different recognition pattern was observed for different antigenic determinants, suggesting that multiple degradation products of clavulanic acid contribute to the immune response. The inclusion of these synthetic determinants in in vitro tests significantly improved the sensitivity of detecting DC maturation compared to using the native clavulanic acid molecule alone. frontiersin.org

| Maturation Marker | Function in Dendritic Cells | Observation with Clavulanate ADs |

|---|---|---|

| CD80 (B7-1) | Co-stimulatory molecule for T-cell activation | Upregulated |

| CD83 | Marker of mature DCs | Upregulated |

| CD86 (B7-2) | Co-stimulatory molecule for T-cell activation | Upregulated |

| MHC Class II | Presents processed antigens to CD4+ T-cells | Upregulated |

Due to the complex degradation of clavulanic acid, researchers have hypothesized the formation of at least two key antigenic determinants, termed AD-I (N-protein, 3-oxopropanamide) and AD-II (N-protein, 3-aminopropanamide). celerion.com Synthetic analogues of these determinants have been created to investigate their specific roles in the immune response. frontiersin.orgcelerion.com

Studies have successfully identified AD-I as a significant clavulanic acid antigenic determinant that remains bound to proteins and is responsible for IgE-mediated reactions. celerion.com The use of synthetic versions of both AD-I and AD-II has been shown to be effective in inducing DC maturation in patients with immediate hypersensitivity to clavulanic acid. frontiersin.org

Investigation of T-Cell Activation and Proliferation Pathways

T-cell activation is a cornerstone of the adaptive immune response and is triggered when a T-cell receptor recognizes its specific antigen presented by an APC, such as a mature dendritic cell. proimmune.com While this compound itself is primarily a tool for studying the initial protein binding, the downstream immunological consequence of this haptenation is the activation of clavulanic acid-specific T cells.

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells, including their proliferation and the expression of specific surface and intracellular markers. youtube.comresearchgate.net This method is widely used in immunological research to measure T-cell responses to antigens. nih.gov In studies of clavulanic acid hypersensitivity, flow cytometry has been employed to analyze the proliferation of T cells in response to the drug and its synthetic antigenic determinants. frontiersin.org This technique allows for the precise quantification of proliferating cells and the identification of the specific T-cell subsets that are responding. youtube.com

Research has demonstrated that synthetic antigenic determinants of clavulanic acid can trigger the proliferation of T cells from allergic patients. frontiersin.org Specifically, the addition of these synthetic AD analogues led to an increased proliferative response of CD4+ Th2 cells compared to the response seen with native clavulanic acid. nih.govfrontiersin.org The combination of different AD analogues in proliferation assays significantly increased the sensitivity of these tests, from 19% with the native drug to 65%, with a high specificity. nih.govfrontiersin.org This suggests that the metabolites of clavulanic acid are efficiently recognized by the immune system and are potent activators of specific T-cell subsets.

| Stimulant | Responding T-Cell Subset | Observed Response | Assay Sensitivity Improvement |

|---|---|---|---|

| Native Clavulanic Acid | CD4+ Th2 cells | Proliferation | 19% |

| Synthetic AD Analogues | CD4+ Th2 cells | Increased Proliferation | - |

| Combination of AD Analogues | CD4+ Th2 cells | Significantly Increased Proliferation | Up to 65% |

Development of In Vitro Tools for Studying Drug-Induced Hypersensitivity Mechanisms

The study of drug-induced hypersensitivity reactions is often hampered by the lack of reliable in vitro tests, necessitating in vivo drug provocation tests that can be risky for patients with a history of severe reactions. frontiersin.org Biotinylated drug analogues like this compound are pivotal in the development of safer and more precise in vitro diagnostic and research tools. These tools are designed to elucidate the mechanisms underlying hypersensitivity by allowing for the sensitive detection of drug-protein conjugates.

The synthesis of this compound involves the esterification of the carboxylic group of clavulanic acid with a biotin moiety. frontiersin.orgnih.gov This modification is carefully designed to leave the reactive β-lactam ring intact, thus preserving the chemical reactivity that is central to its ability to haptenate proteins. Researchers have developed different versions of biotinylated clavulanate, including one with a direct linkage (referred to as CLV-B) and another incorporating a tetraethylenglycol linker (CLV-TEG-B) to improve solubility and reduce steric hindrance. frontiersin.orgnih.govnih.gov

These biotinylated probes have been successfully used to demonstrate dose-dependent covalent binding to proteins like Human Serum Albumin (HSA). frontiersin.orgnih.gov The ability to detect these conjugates in vitro is a significant advancement in understanding the initial steps of the immune response to clavulanic acid.

Utility of Biotinylated Probes in Non-Clinical Immunological Assays

Biotinylated probes such as this compound are highly versatile in a range of non-clinical immunological assays. The extremely strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) is leveraged for detection purposes. nih.gov This principle has been widely applied in various bio-blotting techniques and other immunoassays. nih.gov

In the context of clavulanic acid research, the absence of specific anti-clavulanate antibodies has made the immunological detection of protein-drug adducts challenging. nih.gov Biotinylated clavulanate circumvents this issue by providing a reliable detection method. Researchers have used techniques such as blot analysis followed by biotin detection to visualize and quantify the formation of clavulanate-protein conjugates. frontiersin.orgnih.gov

The use of these probes extends to more sophisticated analytical methods as well. For instance, mass spectrometry has been employed to identify the precise sites of modification on proteins. In studies with a biotinylated clavulanate analogue (CLV-TEG-B), mass spectrometry detected the fragment with an opened β-lactam ring bound to a specific peptide of HSA (the 404–430 peptide). frontiersin.org This level of detail is invaluable for understanding the molecular interactions that underpin the drug's immunogenicity.

| Protein Target | Significance in Serum |

|---|---|

| Human Serum Albumin (HSA) | Most abundant protein in human plasma, common carrier of drugs. |

| Haptoglobin | A protein that binds free hemoglobin. |

| Immunoglobulins (Heavy and Light Chains) | Antibodies that are key components of the immune system. |

Enhancing Sensitivity and Specificity in Mechanistic Immunological Research

A significant advantage of using biotinylated probes is the enhanced sensitivity of detection. mdpi.com The biotin-streptavidin system allows for substantial signal amplification, enabling the detection of even low levels of drug-protein conjugates. This is particularly important in the study of hypersensitivity, where the extent of haptenation required to trigger an immune response may be very small. The use of biotinylated amoxicillin (B794) has previously been shown to increase the detection sensitivity of modified serum proteins. frontiersin.org

The stability of the conjugate formed between the biotinylated probe and the protein is also a critical factor. Research has shown that while both clavulanic acid and its biotinylated analogues react through the opening of the β-lactam ring, the stability of the resulting conjugates can differ. frontiersin.orgnih.gov A more stable conjugate, as observed with the CLV-TEG-B analogue, ensures that the biotin tag remains attached to the protein target, which is a key feature for reliable and sensitive detection. frontiersin.orgnih.govnih.gov

This enhanced sensitivity and the ability to specifically label and detect haptenated proteins provide researchers with a powerful tool to investigate the mechanistic details of drug-induced immune responses. By accurately identifying and quantifying the formation of these initial antigenic structures, a clearer understanding of the subsequent steps in the immunological cascade can be achieved.

| Analogue | Linkage | Key Characteristics |

|---|---|---|

| CLV-B (this compound) | Direct esterification | Directly links biotin to clavulanic acid. frontiersin.orgnih.gov |

| CLV-TEG-B | Tetraethylenglycol (TEG) linker | Improved aqueous solubility, potentially less steric hindrance, and forms more stable conjugates. frontiersin.orgnih.govnih.gov |

Advanced Analytical and Methodological Considerations in Biotinylated Clavulanate Research

Comprehensive Spectroscopic and Chromatographic Techniques for Conjugate Analysis

The analysis of biotinylated clavulanate and its protein conjugates relies on the integration of sophisticated spectroscopic and chromatographic methods to provide a complete picture of the molecular structure, reactivity, and sites of modification.

Nuclear Magnetic Resonance (NMR) for Reactivity and Conjugate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of synthesized biotinylated clavulanate derivatives and for probing their reactivity. frontiersin.org The chemical structure of compounds such as 2-Biotin Clavulanate (CLV-B) and a variant incorporating a tetraethylene glycol linker (CLV-TEG-B) have been confirmed using conventional NMR techniques. frontiersin.org For derivatives with poor water solubility like CLV-B, Dimethyl sulfoxide (B87167) (DMSO) is used to prepare the sample for NMR characterization. frontiersin.org

Reactivity studies using NMR have demonstrated that biotinylated clavulanate analogues react with nucleophiles, such as aliphatic amino nitrogens, through the characteristic opening of the β-lactam ring. frontiersin.orgnih.gov These studies also reveal differences in the stability of the resulting conjugates. While conjugates formed with unmodified clavulanic acid can lead to the decomposition of the clavulanate fragment, conjugates formed with the CLV-TEG-B derivative show greater stability, with the entire structure, including the biotin (B1667282) tag, remaining linked to the nucleophile. frontiersin.orgnih.gov This enhanced stability is a critical feature for ensuring reliable and sensitive detection in subsequent protein haptenation studies. frontiersin.orgnih.gov

High-Resolution Mass Spectrometry for Precise Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the exact molecular weight and elemental composition of the synthesized biotinylated clavulanate probes. frontiersin.org This technique provides precise mass data that confirms the successful conjugation of the biotin moiety to the clavulanate structure. frontiersin.org The interpretation of full scan electrospray mass spectra can be complex due to the frequent observation of various ions, including protonated molecules, sodium, potassium, and ammonium (B1175870) adducts, as well as neutral loss ions. nih.govnih.gov HRMS allows for the accurate identification of these different species, ensuring unambiguous confirmation of the target compound's identity. frontiersin.org For example, HRMS has been used to confirm the mass of synthesized this compound and its derivatives. frontiersin.org

Table 1: High-Resolution Mass Spectrometry Data for Biotinylated Clavulanate Derivatives

| Compound | Chemical Formula | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Reference |

|---|---|---|---|---|

| This compound (CLV-B) | C₁₈H₂₅N₃O₆S | 410.1385 | 410.1385 | frontiersin.org |

| 2-Tetraoxadodecane-Biotin Clavulanate (CLV-TEG-B) | C₂₆H₄₀N₃O₁₁S | 602.2378 (as [M+H]⁺) | 602.2378 (as [M+H]⁺) | frontiersin.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Sequencing of Modified Proteins

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying the specific sites of protein modification by this compound. frontiersin.org This "bottom-up" proteomics approach involves the enzymatic digestion of the modified protein into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govresearchgate.net

In studies involving Human Serum Albumin (HSA) incubated with a biotinylated clavulanate derivative (CLV-TEG-B), the protein was digested using enzymes like trypsin, chymotrypsin, and LysC. frontiersin.orgnih.gov The resulting peptides were then subjected to collision-induced dissociation (CID) fragmentation in a Q-TOF mass spectrometer. frontiersin.orgnih.gov This process allows for the sequencing of the peptides and the precise identification of the amino acid residue(s) to which the biotinylated clavulanate has covalently attached. nih.gov Through this method, researchers were able to identify that the CLV-TEG-B fragment, with its β-lactam ring opened, was bound to the peptide sequence spanning amino acids 404–430 of the HSA protein. frontiersin.orgnih.gov It is important to consider that biotinylation can increase the hydrophobicity of peptides and reduce their charge state, which may necessitate optimization of the LC gradient and inclusion of singly charged precursors during mass spectrometric analysis for improved detection. biorxiv.org

Biotin-Streptavidin Amplification Systems for High-Sensitivity Detection

The biotin tag on the this compound molecule is not merely for structural purposes; it is a functional handle for highly sensitive detection and purification. exbio.cz This is achieved by exploiting the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M). exbio.czsouthernbiotech.com This high-affinity binding forms the basis of amplification systems that significantly enhance the signal in various immunoassays, allowing for the detection of very small quantities of modified proteins. southernbiotech.comrockland.com

Western Blotting and Enhanced Chemiluminescence (ECL) Detection

Western blotting is a widely used technique to detect specific proteins in a complex mixture. nih.gov When used in conjunction with this compound, it allows for the identification of proteins that have been covalently modified (haptenated) by the compound. frontiersin.orgnih.gov The process involves separating proteins from a sample (e.g., human serum incubated with biotinylated clavulanate) by SDS-PAGE and transferring them to a membrane. frontiersin.orgnih.gov

The membrane is then probed using a streptavidin molecule conjugated to an enzyme, most commonly Horseradish Peroxidase (HRP). nih.gov The streptavidin-HRP binds specifically to the biotin tag on the clavulanate-modified proteins. plos.org Finally, an Enhanced Chemiluminescence (ECL) substrate is added. nih.gov The HRP enzyme catalyzes a reaction with the substrate, producing light that can be captured on film or by a CCD imager. bio-rad.com This biotin-streptavidin system provides significant signal amplification, enabling the detection of protein adducts at very low concentrations, demonstrating a much higher sensitivity than methods relying on anti-drug antibodies. nih.govplos.org This high sensitivity has been confirmed in studies where HSA modification by biotinylated clavulanate was detected even at very low protein-to-probe ratios. frontiersin.orgnih.gov

Optimization of Streptavidin-Based Detection Protocols

To achieve maximum sensitivity and minimize background noise in streptavidin-based detection assays, careful optimization of the protocol is essential. rockland.com Key parameters that require empirical determination include the concentrations of both the biotinylated probe and the streptavidin-HRP conjugate. lumiprobe.comresearchgate.net

An indirect detection method is common, where the membrane is first incubated with the biotinylated probe (in this case, the modified protein is already biotinylated), followed by washing, and then incubation with the streptavidin conjugate. lumiprobe.com The ratio of the biotinylated target to the streptavidin conjugate can impact the signal intensity, and initial testing with ratios such as 1:1, 1:3, and 3:1 may be necessary to find the optimal balance. lumiprobe.com Other critical factors include the composition of binding and washing buffers, incubation times, and the amount of streptavidin-conjugated resin used in pull-down assays, which share similar principles. lumiprobe.comnih.gov Thorough washing steps are crucial to remove excess and non-specifically bound reagents, thereby reducing background signal and improving the signal-to-noise ratio. lumiprobe.com

Table 2: Key Parameters for Optimization of Streptavidin-Based Detection

| Parameter | Consideration | Rationale | Reference |

|---|---|---|---|

| Probe Concentration | Titration of the biotinylated probe (or target protein). | Ensures sufficient signal without causing high background. | nih.gov |

| Streptavidin-HRP Concentration | Titration of the enzyme conjugate (e.g., 1:1000, 1:5000, 1:10000 dilutions). | Optimizes signal amplification while minimizing non-specific binding. | researchgate.net |

| Probe:Streptavidin Ratio | Testing various molar ratios (e.g., 1:1, 1:3, 3:1). | Determines the most effective complex formation for maximal signal. | lumiprobe.com |

| Blocking and Washing Buffers | Choice of blocking agent and ionic strength of wash buffers. | Reduces non-specific binding of streptavidin to the membrane and other proteins. | rockland.com |

| Incubation Times | Duration of incubation with the streptavidin conjugate. | Allows sufficient time for binding equilibrium to be reached without increasing background. | lumiprobe.com |

Flow Cytometry Protocols for Cellular Immune Response Assessment

Flow cytometry is a powerful technique for dissecting cellular immune responses at the single-cell level. While direct protocols for this compound are not extensively published, established methodologies for other biotinylated molecules can be adapted to assess its impact on immune cells. The underlying principle involves using the biotin tag as a handle for detection with a fluorescently labeled streptavidin conjugate.

A hypothetical protocol to assess the interaction of this compound with peripheral blood mononuclear cells (PBMCs) would involve several key steps:

Immune Cell Isolation: PBMCs are first isolated from whole blood using density gradient centrifugation. This provides a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes.

Cell Stimulation and Incubation: The isolated PBMCs are cultured and potentially stimulated with an activating agent to mimic an immune response. They are then incubated with this compound. This step allows the biotinylated compound to bind to its cellular targets.

Immunofluorescent Staining: Following incubation, the cells are washed to remove any unbound compound. A multi-color antibody panel is used to identify specific immune cell subsets. This panel would typically include antibodies against markers such as CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD19 for B cells.

Detection of Biotinylated Clavulanate: To detect the cells that have interacted with this compound, a fluorescently conjugated streptavidin (e.g., Streptavidin-FITC or Streptavidin-PE) is added. Streptavidin has an exceptionally high affinity for biotin, ensuring specific and stable labeling of the cells that have bound the compound. biocompare.com

Data Acquisition and Analysis: The stained cells are then analyzed on a flow cytometer. nih.gov The instrument measures the fluorescence intensity of each individual cell for all the different markers. By "gating" on specific cell populations (e.g., CD4+ T cells), researchers can quantify the percentage of cells that have bound to this compound and the intensity of this binding, providing insights into which immune cells are primary targets.

This approach allows for the high-throughput, quantitative analysis of how this compound interacts with various components of the cellular immune system. An analogous technique, known as FucoID, uses an interaction-dependent enzymatic fucosyl-biotinylation to label and detect antigen-specific T cells, highlighting the utility of biotin-based labeling in studying specific cell interactions via flow cytometry. nih.gov

Table 1: Example Antibody Panel for Flow Cytometry Analysis

| Target Marker | Fluorochrome | Cell Population Identified | Purpose in Assay |

| CD3 | APC | All T lymphocytes | Identification of the main T cell lineage. |

| CD4 | PerCP-Cy5.5 | Helper T cells | To assess interaction with this key regulatory T cell subset. |

| CD8 | PE-Cy7 | Cytotoxic T cells | To assess interaction with cytotoxic lymphocytes. |

| CD19 | BV421 | B lymphocytes | Identification of B cells to determine their potential interaction. |

| Streptavidin | FITC | Biotin-Clavulanate bound cells | Detection and quantification of the compound's binding to cells. |

Bioinformatic and Proteomic Data Analysis for Target Identification

Identifying the specific proteins that this compound covalently binds to (a process known as haptenation) is crucial for understanding its mechanism of action, particularly in the context of immune system activation. nih.govacs.org Chemical proteomics provides a powerful workflow for this purpose. nih.gov

The general strategy involves using the biotin tag as an affinity handle to isolate the clavulanate-protein adducts, which are then identified using mass spectrometry.

Affinity Purification (Pull-Down Assay): A cell lysate or serum sample is incubated with this compound. nih.gov The resulting biotin-tagged protein adducts are then captured and purified from the complex mixture using streptavidin-coated agarose (B213101) or magnetic beads. nih.govresearchgate.net Unbound proteins are washed away, enriching the sample for the specific targets of clavulanate.

Protein Separation: The captured proteins are eluted from the beads and typically separated by one- or two-dimensional gel electrophoresis (1-DE or 2-DE). nih.gov This separates the proteins based on their molecular weight (and isoelectric point in 2-DE), allowing for visualization of the enriched protein targets.

Mass Spectrometry for Protein Identification: The separated protein bands or spots are excised from the gel and subjected to enzymatic digestion (commonly with trypsin) to break them down into smaller peptides. springernature.com This mixture of peptides is then analyzed by mass spectrometry (MS), often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). mdpi.comnih.gov

Peptide Mass Fingerprinting (PMF): In this method, the mass spectrometer measures the masses of the resulting peptides. This set of masses creates a unique "fingerprint" for each protein. nih.govresearchgate.netunits.it

Tandem Mass Spectrometry (MS/MS): For more definitive identification, individual peptides can be selected and fragmented within the mass spectrometer to determine their amino acid sequence. mdpi.com

Bioinformatic Data Analysis: The experimental data from the mass spectrometer is then processed using specialized bioinformatic software.

Database Searching: The peptide mass lists (from PMF) or peptide fragment data (from MS/MS) are searched against comprehensive protein sequence databases (e.g., Swiss-Prot, NCBInr). springernature.com The software matches the experimental data to theoretical peptide masses or fragment patterns from known proteins, leading to their identification.

Adduct Identification: Advanced "open-mass" search algorithms can identify peptides that have been modified by the clavulanate molecule itself. nih.govacs.orgbiorxiv.org These algorithms search for unexpected mass shifts corresponding to the addition of the clavulanate fragment, allowing for precise localization of the binding site on the protein.

Data Visualization and Interpretation: Tools are used to visualize the mass spectra, validate the peptide-to-spectrum matches, and compile lists of identified protein targets. nih.govbiorxiv.org This analysis helps to distinguish specific targets from non-specific background binders, providing a clear picture of the molecular entities that interact with this compound.

Research utilizing a biotinylated clavulanate analogue (CLV-TEG-B) successfully employed this proteomic workflow to identify several target proteins in human serum, including human serum albumin (HSA), haptoglobin, and the heavy and light chains of immunoglobulins.

Table 2: Identified Protein Targets of a Biotinylated Clavulanate Analogue in Human Serum

| Identified Protein | Abbreviation | Function | Method of Identification |

| Human Serum Albumin | HSA | Major plasma protein, transporter of various molecules. | 2D-Electrophoresis, Peptide Mass Fingerprinting |

| Haptoglobin | Binds free hemoglobin. | 2D-Electrophoresis, Peptide Mass Fingerprinting | |

| Immunoglobulin Heavy Chain | Component of antibodies. | 2D-Electrophoresis, Peptide Mass Fingerprinting | |

| Immunoglobulin Light Chain | Component of antibodies. | 2D-Electrophoresis, Peptide Mass Fingerprinting |

Future Research Trajectories and Unaddressed Questions in Biotinylated Clavulanate Chemistry and Biology

Development of Next-Generation Biotinylated Clavulanate Probes with Enhanced Specificity or Reactivity

The first generation of biotinylated clavulanate probes, including 2-Biotin Clavulanate (CLV-B) and a derivative with a tetraethylenglycol linker (CLV-TEG-B), have been instrumental in initial haptenation studies. frontiersin.orgnih.gov The CLV-TEG-B probe, in particular, represented a significant advancement due to its improved water solubility and the enhanced stability of its conjugates with proteins, a crucial feature for reliable detection. nih.govresearchgate.net Unlike conjugates formed with native clavulanic acid which can be unstable and lead to decomposition of the clavulanate fragment, the CLV-TEG-B conjugate remains linked as a whole structure, which is essential for sensitive detection. nih.gov

Future research should focus on creating more sophisticated probes to overcome current limitations and explore new biological questions. The general design of chemical probes consists of three key elements: a reactive group for covalent attachment, a linker, and a reporter tag for identification. stanford.edunih.gov Advancements in probe design could include:

Linker Modification : Designing probes with different linkers could modulate reactivity and specificity. stanford.edunih.gov For example, incorporating photocleavable linkers would allow for the mild release of captured proteins from streptavidin beads, reducing contamination and improving the purity of samples for mass spectrometry analysis. nih.gov

Alternative Reporter Tags : While biotin (B1667282) is effective, probes incorporating fluorescent tags could enable direct visualization of haptenation events within cells using microscopy. Other tags could be designed for alternative purification strategies or detection methods.

Activity-Based Probes (ABPs) : Developing probes that specifically target active-site residues in a manner that requires enzymatic activity could help identify novel enzyme targets of clavulanate. stanford.edu This contrasts with affinity-based probes that target non-catalytic residues. stanford.edu

These next-generation probes will be essential for dissecting the specific protein interactions of clavulanate with greater precision.

| Probe | Key Feature | Advantage | Limitation | Reference |

|---|---|---|---|---|

| This compound (CLV-B) | Direct biotin linkage to clavulanate carboxylic group. | First-generation probe enabling initial haptenation studies. | Poor water solubility; potential for conjugate instability. | frontiersin.orgnih.gov |

| CLV-TEG-B | Tetraethylenglycol (TEG) linker between clavulanate and biotin. | Improved water solubility and enhanced stability of protein conjugates. | Standard biotin affinity capture may still co-purify non-specific binders. | frontiersin.orgnih.gov |

| Future Probes (Hypothetical) | Photocleavable linkers, fluorescent tags, or activity-based reactive groups. | Allows for mild elution of targets, direct visualization in cells, and enhanced target specificity. | Requires more complex multi-step chemical synthesis. | stanford.edunih.gov |

Exploration of Novel Biological Targets and Interactions beyond Established Protein Carriers

Protein haptenation by β-lactams is a critical step for activating the immune system. frontiersin.orgnih.gov The most frequently identified target for haptenation is Human Serum Albumin (HSA), a highly abundant protein carrier. frontiersin.org Indeed, studies using the CLV-TEG-B probe confirmed that HSA is a major target of clavulanate. frontiersin.orgnih.gov

However, the same research revealed that the utility of these probes extends to identifying less obvious targets. Incubation of human serum with CLV-TEG-B led to the identification of several other haptenated proteins, including haptoglobin and the heavy and light chains of immunoglobulins. frontiersin.orgnih.gov This finding is significant as it moves beyond the well-established carrier protein and points toward a broader range of biological interactions.

Future research must expand the search for novel targets in different biological contexts:

Cellular Proteomes : Investigating which proteins inside immune cells, such as antigen-presenting cells (APCs), are targeted by clavulanate. This is crucial for understanding the initial steps of the immune response.

Bacterial Targets : While clavulanate's primary role is inhibiting bacterial β-lactamases, exploring its potential to modify other bacterial proteins could reveal new mechanisms of action or off-target effects.

Tissue-Specific Targets : The profile of haptenated proteins may differ significantly between blood serum and specific tissues, which could be relevant for understanding tissue-specific adverse drug reactions.

Identifying the full spectrum of clavulanate's protein targets is essential for a complete understanding of its biological effects, from therapeutic action to immunogenicity.

| Identified Protein | Significance | Reference |

|---|---|---|

| Human Serum Albumin (HSA) | Confirmed as a major, high-abundance target, consistent with other β-lactams. | frontiersin.orgnih.gov |

| Haptoglobin | A novel target identified beyond the primary carrier protein. | frontiersin.orgnih.gov |

| Immunoglobulins (Heavy and Light Chains) | Novel target; modification of immune proteins could have direct immunological consequences. | frontiersin.orgnih.gov |

Refinement of Research Methodologies for Quantitative Analysis of Haptenation Dynamics

Current methodologies for studying clavulanate haptenation, such as 2D-electrophoresis and Western blotting followed by peptide mass fingerprinting, have been effective for the initial identification of protein targets. frontiersin.org However, these methods are often semi-quantitative and may lack the sensitivity to detect modifications on low-abundance proteins.

A significant refinement would be the adoption of advanced, mass spectrometry-based quantitative proteomic techniques. nih.gov These methods allow for the precise comparison of protein and peptide abundance across different samples. silantes.commtoz-biolabs.com

Isobaric Labeling (iTRAQ/TMT) : Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling techniques suitable for complex samples like serum. silantes.commetwarebio.com By using biotinylated clavulanate to enrich for modified proteins, iTRAQ or TMT could be used to quantify changes in the haptenated proteome over time or in response to different stimuli.

Metabolic Labeling (SILAC) : Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for in-vitro studies. silantes.commtoz-biolabs.commetwarebio.com It would be ideal for quantitatively analyzing how clavulanate modifies the proteome of specific cell types (e.g., immune cells) by comparing cells grown in "heavy" and "light" isotope-containing media. mtoz-biolabs.com

Applying these quantitative methods would allow researchers to move beyond simply identifying targets to understanding the dynamics of haptenation—determining the rates of modification, the stoichiometry of adducts, and how these change under different physiological conditions. This provides a much more detailed and dynamic picture of the biological impact of the drug.

Interdisciplinary Approaches Integrating Chemical Synthesis, Proteomics, and Immunological Research

The study of clavulanate haptenation is inherently interdisciplinary. Progress in this field requires a synergistic approach that leverages expertise from chemistry, proteomics, and immunology.

Chemical Synthesis : Chemists design and create the essential tools for this research, namely the biotinylated probes like CLV-TEG-B. frontiersin.org Future work will involve synthesizing the next-generation probes discussed previously. nih.gov

Proteomics : Proteomics experts use these chemical probes in conjunction with mass spectrometry to perform the large-scale identification and quantification of modified proteins and to pinpoint the exact modification sites on those proteins. frontiersin.orgnih.gov

Immunological Research : Immunologists take the findings from proteomics to investigate the functional consequences. For example, they can study how the specific clavulanate-protein adducts identified are processed by APCs and presented to T-cells, and how this interaction leads to an allergic response. frontiersin.orgamsterdamumc.nlnih.gov

A powerful future research direction would be to use the identified clavulanate-protein conjugates (e.g., CLV-HSA, CLV-haptoglobin) to stimulate T-cell clones isolated from patients with known clavulanate allergies. This would directly link a specific chemical modification on a specific protein to a pathological immune response, providing a complete picture from molecule to patient. This integrated approach is critical for translating basic chemical and proteomic findings into clinically relevant immunological knowledge. cell.com

Conceptual Advancements in Understanding β-Lactam-Mediated Protein Modification and Immunogenicity at a Molecular Level

The foundational "hapten hypothesis" posits that small molecules like drugs must bind to larger carrier proteins to become immunogenic. researchgate.netnih.gov While this concept is well-established, research on clavulanate is pushing for a more refined, molecular-level understanding. The complex reactivity of clavulanic acid and the instability of its initial protein adducts have historically made it difficult to characterize the precise chemical structures (antigenic determinants) that the immune system recognizes. frontiersin.orgnih.gov

The development of stabilized probes like CLV-TEG-B represents a conceptual leap, as it allows for the reliable isolation of clavulanate-protein adducts for detailed structural analysis. nih.govresearchgate.net This enables researchers to move from the general concept of haptenation to a precise structural understanding of the resulting neo-antigens.

Key conceptual advancements to pursue include:

Structural Basis of Immunogenicity : Determining the three-dimensional structure of clavulanate-modified peptides bound to Major Histocompatibility Complex (MHC) molecules. nih.gov This would provide the ultimate molecular picture of how the immune system "sees" the drug.

T-Cell Receptor (TCR) Recognition : Understanding how the specific TCRs on T-cells from allergic patients engage with these clavulanate-peptide-MHC complexes. amsterdamumc.nljci.org This involves identifying the specific features of the modified peptide that are critical for TCR binding and T-cell activation.

Linking Chemical Structure to Immune Response : Elucidating why different β-lactams or even different adducts from the same drug can trigger distinct immune responses (e.g., urticaria vs. delayed hypersensitivity). nih.gov It is hypothesized that the specific protein targets and the resulting adduct chemistry may dictate the nature of the downstream immune response. nih.gov

By focusing on these molecular details, the field can move beyond the descriptive hapten model to a predictive understanding of β-lactam immunogenicity, which could ultimately inform the design of safer antibiotics.

Q & A

Q. How can bioconjugation efficiency of this compound be quantified in target engagement studies?

-

Methodological Answer : Use streptavidin pull-down assays followed by SDS-PAGE/Western blot. Quantify bound clavulanate via UV-Vis (λ = 220 nm) or fluorescence (biotin-fluorophore conjugates). Normalize to input concentrations and calculate conjugation efficiency (%) as:

Include negative controls (unconjugated clavulanate) to confirm specificity .

Methodological Best Practices

What criteria define a robust research question for this compound mechanism-of-action studies?

- Answer : Apply the PICOT framework:

- P (Population): Bacterial strains with defined β-lactamase profiles.

- I (Intervention): this compound at sub-MIC concentrations.

- C (Comparison): Unmodified clavulanate or other inhibitors (e.g., tazobactam).

- O (Outcome): Inhibition kinetics (e.g., ) or structural binding data.

- T (Time): Acute (≤24h) vs. prolonged exposure effects. Ensure feasibility by aligning with available resources (e.g., LC-MS access) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.